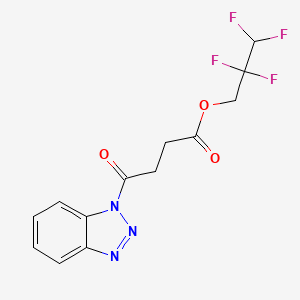
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide, also known as MBB, is a chemical compound that has been widely studied for its potential applications in scientific research. MBB belongs to the family of benzothiazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In
作用機序
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide is not fully understood, but it is thought to involve the modulation of ion channels and signaling pathways in cells. N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to interact with the TRPV1 channel, which is involved in pain sensation, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to have a range of biochemical and physiological effects in animal models and cell cultures. In animal models, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to reduce pain and inflammation, improve cognitive function, and protect against neurodegeneration. In cell cultures, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate the activity of ion channels and signaling pathways.
実験室実験の利点と制限
One of the advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide in lab experiments is its relatively low toxicity and high solubility in organic solvents, which makes it easy to handle and administer to animals or cells. However, one limitation of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide is its relatively low potency and specificity for certain targets, which may require higher doses or longer treatment periods to achieve significant effects.
将来の方向性
There are several potential future directions for research on N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide and its derivatives. One direction is the development of more potent and selective N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide derivatives for use in drug discovery and therapeutic applications. Another direction is the investigation of the molecular mechanisms underlying the effects of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide on ion channels and signaling pathways, which could provide insights into the development of novel therapies for pain, inflammation, and neurodegenerative diseases. Additionally, the potential applications of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide in other fields, such as materials science and catalysis, could be explored.
合成法
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide involves the reaction of 6-methoxy-2-aminobenzothiazole with 3-phenylbutyric acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent, such as dichloromethane or dimethylformamide, under reflux conditions. After the reaction is complete, the product is isolated by filtration and purification using column chromatography.
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells, possibly by modulating the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as an adjuvant therapy for cancer.
In drug discovery, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been used as a scaffold for the development of novel compounds with potential therapeutic applications. For example, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide derivatives have been synthesized and tested for their activity against various disease targets, such as bacterial infections, inflammation, and pain.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(13-6-4-3-5-7-13)10-17(21)20-18-19-15-9-8-14(22-2)11-16(15)23-18/h3-9,11-12H,10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYNMIOBQNQHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6087111.png)
![3-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6087114.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087121.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B6087125.png)
![methyl 5-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-5-oxopentanoate](/img/structure/B6087136.png)
![diethyl 5-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6087141.png)
![ethyl [4-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6087152.png)

amino]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6087162.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![2-{[4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6087166.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6087172.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)
![methyl 4-(5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6087190.png)